The 1,4-benzoxazin-3-one core represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene ring linked to a six-membered oxazine ring bearing a ketone functionality. This structure confers remarkable metabolic stability and conformational rigidity, enabling precise interactions with biological targets. Historically, derivatives of this scaffold have demonstrated broad bioactivity, serving as foundational structures for antimicrobial agents, kinase inhibitors, and central nervous system modulators [2] [8]. The incorporation of halogen atoms—particularly bromine and fluorine—at strategic positions (C6 and C8) enhances electrophilicity and influences π-stacking capabilities, thereby optimizing target binding affinity [5] [8].
1,2,3-Triazoles have emerged as indispensable bioisosteres in drug design due to their hydrogen-bonding capacity, metabolic resistance, and dipole moment characteristics. These five-membered heterocycles facilitate key interactions with biological targets through:
The fusion of 6-bromo-8-fluoro-benzoxazinone with 1,2,3-triazoles creates multifunctional hybrids that simultaneously engage multiple binding pockets in biological targets. This strategy leverages:
Molecular Characterization and Chemical Properties
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2